molecular formula C5H6N2O B139459 4-Amino-2-hydroxypyridine CAS No. 38767-72-5

4-Amino-2-hydroxypyridine

Cat. No. B139459
CAS RN: 38767-72-5
M. Wt: 110.11 g/mol
InChI Key: SBQVQYPJWLJRQT-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxypyridine is a chemical compound with the empirical formula C5H6N2O and a molecular weight of 110.11 . It is a solid substance and is used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-hydroxypyridine is represented by the SMILES string Nc1ccnc(O)c1 . The InChI key is SBQVQYPJWLJRQT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-2-hydroxypyridine are not detailed in the search results, pyridine derivatives like it have been known to undergo Schiff base condensation reactions with appropriate substrates under optimum conditions .


Physical And Chemical Properties Analysis

4-Amino-2-hydroxypyridine is a solid substance . It has an empirical formula of C5H6N2O and a molecular weight of 110.11 . The solubility of this compound in water is not specified in the search results.

Scientific Research Applications

Environmental Biodegradation of 4-Amino-2-hydroxypyridine

An in-depth study on the biodegradation of 4-aminopyridine, which is similar to 4-Amino-2-hydroxypyridine, demonstrated the compound's degradation in the environment through a bacterial enrichment culture. This culture utilized 4-aminopyridine as a source of carbon, nitrogen, and energy, generating various intermediates, one of which is 4-amino-3-hydroxypyridine. The study provided insights into the bacterial strains involved in the degradation process and the metabolic pathways utilized, indicating the compound's potential environmental impact and biodegradability (Takenaka et al., 2013).

Method for Detecting Protein Adducts

A novel method was developed to measure adducts formed by 4-hydroxy-2-nonenal and amino acids, using 2-aminopyridine as a fluorescent probe. This technique facilitates the detection of covalently modified proteins, which are indicators of oxidative stress and tissue damage. This innovative approach offers potential applications in understanding the mechanisms of aging and disease at a molecular level (Wakita et al., 2011).

Antibacterial Activity of Derivatives

3-Hydroxypyridine-4-one derivatives, including molecules similar to 4-Amino-2-hydroxypyridine, have been shown to possess significant inhibitory activity against bacterial strains. Computational models and practical synthesis of novel derivatives have been used to enhance their antibacterial efficacy, particularly against Staphylococcus aureus, indicating potential applications in developing new antibacterial agents (Sabet et al., 2012).

Tautomerism and Molecular Interaction Studies

Studies on 4-hydroxypyridine and related molecules have revealed insights into tautomeric equilibrium, the influence of intermolecular hydrogen bonds, and hydroxyl group internal rotation. These findings are crucial for understanding the chemical behavior and properties of compounds like 4-Amino-2-hydroxypyridine, impacting their applications in various scientific fields (Sánchez et al., 2006; Alkorta & Elguero, 2002).

Safety And Hazards

4-Amino-2-hydroxypyridine is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQVQYPJWLJRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959572
Record name 4-Aminopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxypyridine

CAS RN

59315-45-6, 38767-72-5
Record name 4-Amino-2-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59315-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HE Schroeder, GW Rigby - Journal of the American Chemical …, 1949 - ACS Publications
… A = cyclohexene In view of the dearth of information on materials possessing the 4-amino-2-hydroxypyridine structure, and their ready accessibility by this new route, the chemical …
Number of citations: 30 pubs.acs.org
GB Barlin, W Pfleiderer - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… the dication is also similar to those of the monocation of 4-amino-2-hydroxypyridine and the … ,) by the ' hydroxy-' group varies as follows: 4-amino2-hydroxypyridine (6.52 units), 5- and 3-…
Number of citations: 35 pubs.rsc.org
R Bergmann, V Eiermann… - Journal of medicinal …, 1990 - ACS Publications
… With both 3-amino-6-pyridazinol19 and 4amino-2-hydroxypyridine,20 formation of an NH-link did not occur, and the reaction took place at the ring nitrogen of the pyridazinone and …
Number of citations: 68 pubs.acs.org
Y Li - 2014 - search.proquest.com
The reversible acetylation of histones, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a critical role in chromatin architecture and hence in …
Number of citations: 0 search.proquest.com
WA Roelfsema - 1972 - search.proquest.com
… Rekening houdend met de grotere bestendigheid van 4-amino-2-hydroxypyridine (verg. het … kleine hoeveelheid 4-amino-2-hydroxypyridine uit de 4,5-didehydroverbinding is ontstaan. …
Number of citations: 7 search.proquest.com

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